Chinin-sulfat

Übersicht

Beschreibung

Quinine sulfate is a naturally occurring alkaloid derived from the bark of various species of cinchona trees, including Cinchona succirubra, Cinchona officinalis, Cinchona calisaya, and Cinchona ledgeriana . It has been historically significant in the treatment of malaria and is known for its bitter taste, which is also utilized in tonic water .

Wirkmechanismus

Target of Action

Quinine sulfate primarily targets the erythrocytic forms of malarial parasites, specifically Plasmodium falciparum . It acts as a blood schizonticide and also has gametocytocidal activity against P. vivax and P. malariae .

Mode of Action

Quinine interferes with the parasite’s ability to digest hemoglobin . It inhibits nucleic acid synthesis, protein synthesis, and glycolysis in Plasmodium falciparum and can bind with hemozoin in parasitized erythrocytes . Quinine and quinidine also inhibit the spontaneous formation of beta-haematin (haemozoin or malaria pigment), a toxic product of the digestion of hemoglobin by parasites .

Biochemical Pathways

Quinine affects several biochemical pathways in the malarial parasite. It inhibits the digestion of hemoglobin, which is crucial for the parasite’s survival and growth . It also inhibits the formation of haemozoin, a byproduct of hemoglobin digestion . This disruption of the parasite’s metabolic processes leads to its death.

Pharmacokinetics

Quinine is primarily metabolized by the liver via CYP450 enzymes, particularly CYP3A4 . It has a protein binding range of 69% to 92% in healthy subjects and 78% to 95% in patients with malaria . The absolute bioavailability of quinine from quinine sulfate tablets is about 70%, but this varies widely (45 to 100%) between patients . The plasma half-life is prolonged to 26 hours in patients with severe long-term renal impairment .

Result of Action

The primary result of quinine’s action is the clearance of malarial parasites from the bloodstream, leading to the resolution of malarial symptoms . Quinine can also adversely affect almost every body system, with the most common adverse events associated with its use being a cluster of symptoms called "cinchonism" .

Action Environment

The efficacy of quinine can be influenced by several environmental factors. For instance, the severity of the infection, routes of administration, and nutritional status can impact quinine’s pharmacokinetics . Furthermore, geographical regions where resistance to chloroquine has been documented have shown quinine sulfate to be effective .

Wissenschaftliche Forschungsanwendungen

Chinin-sulfat hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als chiraler Katalysator in der asymmetrischen Synthese verwendet.

Industrie: Wird zur Herstellung von Tonic Water und anderen Getränken verwendet.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Fähigkeit des Parasiten, Hämoglobin zu verdauen, beeinträchtigt. Es hemmt die Bildung von Beta-Hämatin (Hämzoin), einem toxischen Produkt der Hämoglobinverdauung durch den Parasiten. Dies führt zur Ansammlung von toxischem Häm im Parasiten, was ihn schließlich abtötet . This compound beeinflusst auch die Nukleinsäure- und Proteinsynthese des Parasiten .

Ähnliche Verbindungen:

Chinidin: Ein weiteres Cinchona-Alkaloid mit ähnlichen antimalariellen Eigenschaften, aber unterschiedlicher Pharmakokinetik.

Chloroquin: Ein synthetisches Antimalariamittel mit einem anderen Wirkmechanismus.

Artemisinin: Ein modernes Antimalariamittel, das aus der Süßholunderpflanze gewonnen wird.

Einzigartigkeit von this compound: this compound ist aufgrund seiner natürlichen Herkunft und seiner historischen Bedeutung bei der Behandlung von Malaria einzigartig. Im Gegensatz zu synthetischen Medikamenten hat es eine lange Geschichte der Anwendung und war jahrhundertelang ein Eckpfeiler im Kampf gegen Malaria .

Biochemische Analyse

Biochemical Properties

Quinine sulfate interacts with various biomolecules in its role as an antimalarial agent. It acts as a blood schizonticide, suppressing the asexual cycle of development of malaria parasites in the erythrocytes . It is metabolized via hepatic oxidative cytochrome P450 pathways, predominantly by CYP3A4 .

Cellular Effects

Quinine sulfate has significant effects on various types of cells and cellular processes. It depresses oxygen uptake and carbohydrate metabolism . It also disrupts the parasite’s replication and transcription . In some cases, it can cause serious side effects such as thrombocytopenia and hemolytic uremic syndrome .

Molecular Mechanism

Quinine sulfate exerts its effects at the molecular level through several mechanisms. It intercalates into DNA, disrupting the parasite’s replication and transcription . It also has cardiovascular effects similar to quinidine .

Temporal Effects in Laboratory Settings

The effects of quinine sulfate change over time in laboratory settings. It is generally well tolerated at the doses used for treatment of leg cramps . Adverse events may include tinnitus, impaired hearing, headache, nausea, disturbed vision, and confusion .

Dosage Effects in Animal Models

In animal models, the effects of quinine sulfate vary with different dosages. For example, in dogs, the recommended dosage is 5–10 mg/kg, IV, every 6 hours, or 6–20 mg/kg, PO, every 6–8 hours .

Metabolic Pathways

Quinine sulfate is involved in various metabolic pathways. It is metabolized via hepatic oxidative cytochrome P450 pathways, predominantly by CYP3A4 . This metabolism forms the major metabolite, 3-hydroxyquinine .

Transport and Distribution

Quinine sulfate is readily absorbed mainly from the upper small intestine . It is distributed throughout the body fluids and is highly protein bound, mainly to alpha-1 acid glycoprotein .

Subcellular Localization

Quinine sulfate localizes to a non-acidic compartment within the food vacuole of the malaria parasite Plasmodium falciparum . This localization is not affected by the copy number of the pfmdr1 gene, which encodes a food vacuolar membrane transporter .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Quinine sulfate is typically obtained from the bark of cinchona trees. The extraction process involves several steps:

Bark Collection and Drying: The bark is collected and dried.

Extraction: The dried bark is then subjected to extraction using solvents like ethanol or chloroform.

Purification: The crude extract is purified through crystallization or other purification techniques to isolate quinine.

Formation of Sulfate Salt: The purified quinine is then reacted with sulfuric acid to form quinine sulfate.

Industrial Production Methods: Industrial production of quinine sulfate follows similar steps but on a larger scale. The process involves:

Large-scale Extraction: Using industrial solvents and equipment to extract quinine from the bark.

Purification: Employing advanced purification techniques like chromatography.

Conversion to Sulfate: Reacting the purified quinine with sulfuric acid to produce quinine sulfate.

Analyse Chemischer Reaktionen

Reaktionstypen: Chinin-sulfat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Chinin kann oxidiert werden, um Chinon-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Chinin in Dihydrochinin umwandeln.

Substitution: Chinin kann Substitutionsreaktionen eingehen, insbesondere am Chinolinring.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Säuren werden für Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidationsprodukte: Chinon-Derivate.

Reduktionsprodukte: Dihydrochinin.

Substitutionsprodukte: Verschiedene substituierte Chininderivate.

Vergleich Mit ähnlichen Verbindungen

Quinidine: Another cinchona alkaloid with similar antimalarial properties but different pharmacokinetics.

Chloroquine: A synthetic antimalarial drug with a different mechanism of action.

Artemisinin: A modern antimalarial drug derived from the sweet wormwood plant.

Uniqueness of Quinine Sulfate: Quinine sulfate is unique due to its natural origin and historical significance in the treatment of malaria. Unlike synthetic drugs, it has a long history of use and has been a cornerstone in the fight against malaria for centuries .

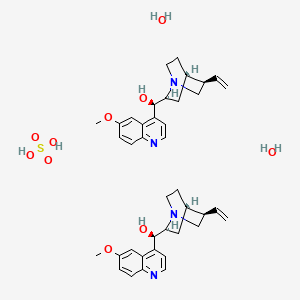

Eigenschaften

CAS-Nummer |

6119-70-6 |

|---|---|

Molekularformel |

C40H52N4O9S |

Molekulargewicht |

764.9 g/mol |

IUPAC-Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;hydrate |

InChI |

InChI=1S/2C20H24N2O2.H2O4S.H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);1H2/t2*13-,14-,19-,20+;;/m00../s1 |

InChI-Schlüssel |

FXWJCCDFXIIZQW-AMXCKVRDSA-N |

Verunreinigungen |

Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/ |

SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O |

Isomerische SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.OS(=O)(=O)O |

Kanonische SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.OS(=O)(=O)O |

Aussehen |

Solid powder |

Color/Form |

Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder. |

Key on ui other cas no. |

207671-44-1 |

Physikalische Beschreibung |

Dull solid that turns brownish on exposure to light; [Merck Index] Powder; [Alfa Aesar MSDS] |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

6183-68-2 6485-42-3 |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/ Slightly sol in water and soluble in alcohol. |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Biquinate Bisulfate, Quinine Hydrochloride, Quinine Legatrim Myoquin Quinamm Quinbisan Quinbisul Quindan Quinimax Quinine Quinine Bisulfate Quinine Hydrochloride Quinine Lafran Quinine Sulfate Quinine Sulphate Quinine-Odan Quinoctal Quinson Quinsul Strema Sulfate, Quinine Sulphate, Quinine Surquina |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.